molecular formula C13H18ClNO3 B1443220 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride CAS No. 928322-40-1

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride

Cat. No.: B1443220
CAS No.: 928322-40-1
M. Wt: 271.74 g/mol
InChI Key: RIHZGNJVXMZYAO-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride” is a chemical compound that contains a piperidine core . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor . A variety of methods for the synthesis of substituted piperidines have been developed .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine, a related compound, has been studied . The InChI code for a similar compound, (4-hydroxy-1-piperidinyl)acetic acid hydrochloride, is 1S/C7H13NO3.ClH/c9-6-1-3-8 (4-2-6)5-7 (10)11;/h6,9H,1-5H2, (H,10,11);1H .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxypiperidine, a related compound, include a boiling point of 108-114 °C/10 mmHg (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

The compound, 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride, is involved in various synthesis processes and chemical reactions, contributing to the production of complex molecules:

  • Fluorescent Film Monomers:

    • The compound was used in the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives, which are promising as monomers for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).
  • Antimicrobial Agents:

    • A series of compounds derived from 4-aminophenylacetic acid, including this compound, exhibited promising antimicrobial activities (Bedair et al., 2006).
  • Heterocyclic Phosphonic Acids Synthesis:

    • The compound is involved in the stereoselective synthesis of α-amino-β-hydroxy six-membered heterocyclic phosphonic acids, which are analogues of serine (Louaisil, Rabasso, & Fadel, 2009).
  • Natural Product Synthesis:

    • In studies of natural products, this compound is involved in the synthesis of phenylacetic acid derivatives and 4-epiradicinol in cultures of Curvularia lunata (Varma et al., 2006).
  • Key Intermediates in Drug Synthesis:

    • The compound serves as a key intermediate in the synthesis of certain drugs. For example, it's involved in the synthesis of olopatadine hydrochloride (Hong-liang, 2010).

Structural Analysis and Coordination Chemistry

The compound's structural features and its involvement in coordination chemistry highlight its versatility:

  • Supramolecular Coordination Complexes:
    • This compound contributes to the formation of supramolecular coordination complexes, where its structural features significantly affect the assembly and luminescent properties of these complexes (Wu, Wang, Lu, & Wu, 2016).

Safety and Hazards

The safety data sheet for 4-Hydroxypiperidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHZGNJVXMZYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of ethyl (4-hydroxypiperidin-1-yl)(phenyl)acetate (5.2 g) in 6N hydrochloric acid (80 mL) was refluxed for 14 hours and the mixture was evaporated in vacuo. The residue was triturated with methanol and collected by filtration and dried in vacuo to afford (4-hydroxypiperidin-1-yl) (phenyl)acetic acid hydrochloride (4.65 g) as a powder.
Name
ethyl (4-hydroxypiperidin-1-yl)(phenyl)acetate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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